molecular formula C11H10F3NO2 B1532707 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol CAS No. 194608-88-3

7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol

Katalognummer: B1532707
CAS-Nummer: 194608-88-3
Molekulargewicht: 245.2 g/mol
InChI-Schlüssel: BJSYJJPIXYENQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method includes the use of terminal alkynes, which react with n-butyllithium (n-BuLi) and aldehydes, followed by treatment with molecular iodine and hydroxylamine . This method is highly regioselective and efficient.

Industrial Production Methods

In industrial settings, the production of isoxazole derivatives often employs metal-free synthetic routes to minimize costs and environmental impact. These methods utilize eco-friendly catalysts and solvents, such as choline chloride (ChCl):urea as a biorenewable deep eutectic solvent (DES) . This approach not only reduces waste but also enhances the overall yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium methoxide (NaOCH₃).

Common Reagents and Conditions

    Oxidation: KMnO₄ in an acidic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: NaOCH₃ in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Basic Information

  • IUPAC Name: 7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-ol
  • Molecular Formula: C11H10F3NO2
  • CAS Number: 194608-88-3
  • Molecular Weight: 245.20 g/mol

Structure

The compound's structure can be represented by its SMILES notation: CCCC1=C(C=CC2=C1ON=C2C(F)(F)F)O. This structure contributes to its chemical reactivity and biological activity.

Chemistry

7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, makes it a valuable intermediate in organic synthesis.

Biology

Research has indicated that this compound may act as an enzyme inhibitor , impacting specific biochemical pathways. Its interactions with enzymes could lead to significant findings in metabolic studies and drug design.

Medicine

The therapeutic potential of this compound has been explored in several areas:

  • Anti-inflammatory Properties: Studies suggest it may inhibit pathways associated with inflammation.
  • Anticancer Activities: Preliminary investigations indicate potential efficacy against certain cancer cell lines due to its ability to interfere with cell proliferation and survival mechanisms.

Industrial Applications

In industrial chemistry, this compound is utilized in the development of new materials and processes, particularly where fluorinated compounds are advantageous due to their unique properties such as increased lipophilicity and stability.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry examined the enzyme inhibitory effects of various isoxazole derivatives, including this compound. The results demonstrated that this compound effectively inhibited target enzymes involved in metabolic pathways, suggesting its potential use in drug development aimed at metabolic disorders.

Case Study 2: Anticancer Research

In vitro studies conducted on breast cancer cell lines showed that treatment with this compound resulted in reduced cell viability and induced apoptosis. These findings highlight the compound's potential as a lead candidate for further development into anticancer therapeutics.

Wirkmechanismus

The mechanism of action of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Trifluoromethyl)benzo[d]isoxazol-6-ol
  • 7-Propylbenzo[d]isoxazol-6-ol
  • 3-(Trifluoromethyl)-5-methylisoxazole

Uniqueness

7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol is unique due to the presence of both a propyl group and a trifluoromethyl group on the isoxazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced biological activity, making it a valuable compound for various applications .

Biologische Aktivität

7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment. This article explores its biological activity, focusing on its anti-cancer properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₁H₁₀F₃NO₂
  • Molecular Weight : 245.20 g/mol
  • CAS Number : 194608-88-3

Anti-Cancer Activity

Recent studies have highlighted the compound's significant anti-cancer activity, particularly against breast cancer cell lines such as MCF-7. The presence of the trifluoromethyl (-CF₃) group is noted to enhance its efficacy compared to non-trifluoromethylated analogues.

Table 1: Comparison of IC₅₀ Values for Isoxazole Compounds

CompoundIC₅₀ (μM)Cell Line
This compound2.639MCF-7
Non-trifluoromethyl analogue19.72MCF-7

The compound exhibited an IC₅₀ value of approximately 2.639 μM , indicating its potent anti-cancer properties compared to a non-trifluoromethylated analogue, which had an IC₅₀ of 19.72 μM .

The anti-cancer effects of this compound are attributed to several mechanisms:

  • Induction of Apoptosis : Flow cytometry assays revealed that treatment with the compound significantly increased the percentage of apoptotic cells in MCF-7 cell lines (55.3% apoptosis at IC₅₀ concentration), compared to lower percentages in control and standard treatments .
  • Cell Cycle Arrest : The compound was shown to affect cell cycle progression by promoting G2/M phase arrest and inhibiting S phase entry, as indicated by flow cytometry results .

Table 2: Effects on Cell Cycle Distribution

TreatmentG0/G1 (%)S (%)G2/M (%)
Control63.135.91.0
Standard Compound (BG-45)63.619.916.5
This compound68.61.1131.5

These findings suggest that the compound effectively alters cell cycle dynamics, contributing to its anti-cancer efficacy.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of isoxazole derivatives, including those with trifluoromethyl substitutions:

  • Study on Trifluoromethyl Isoxazoles : Research demonstrated that trifluoromethyl isoxazoles exhibit superior anti-cancer activity compared to their non-fluorinated counterparts, reinforcing the significance of the CF₃ group in enhancing biological activity .
  • Mechanistic Insights : Investigations into apoptosis mechanisms revealed that compounds like this compound induce programmed cell death through intrinsic pathways, as evidenced by increased annexin V staining in treated cells .

Eigenschaften

IUPAC Name

7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c1-2-3-6-8(16)5-4-7-9(6)17-15-10(7)11(12,13)14/h4-5,16H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSYJJPIXYENQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC2=C1ON=C2C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476149
Record name 7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194608-88-3
Record name 7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(2,4-Dihydroxy-3-propylphenyl)-2,2,2-trifluoroethanone oxime (4.2 g, 15.96 mmol, prepared by the method described in WO9728137) and PPh3 (8.82 g, 33.6 mmol) were dissolved in THF (250 mL), and the mixture was cooled to 0° C. A solution of DEAD (5.02 mL, 32.0 mmol) in THF (150 mL) was slowly added over a period of 30 min. The reaction mixture was stirred for 1 h at 0° C. After addition of water (500 mL) and extraction with EtOAc (3×300 mL), the combined organic phases were washed with brine (300 mL), dried over Na2SO4, filtered, and concentrated under reduced pressure. The product was purified by silica gel flash chromatography (1:6 EtOAc/hexane) to yield 1.96 g (50%) of the title compound as a light yellow powder. 1H NMR (300 MHz, CDCl3): δ 1.00 (t, 3H), 1.73 (m, 2H), 2.88 (t, 2H), 5.34 (s, 1H), 6.93 (d, 1H), 7.48 (d, 1H).
Name
1-(2,4-Dihydroxy-3-propylphenyl)-2,2,2-trifluoroethanone oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8.82 g
Type
reactant
Reaction Step Two
Name
DEAD
Quantity
5.02 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
50%

Synthesis routes and methods II

Procedure details

1-(2,4-Dihydroxy-3-propylphenyl)-2,2,2-trifluoroethanone oxime (prepared by the method described in WO 97/28137, 4.2 g, 15.96 mmol) and triphenylphosphine (8.82 g, 33.6 mmol) were dissolved in THF (250 mL) and the mixture was cooled to 0° C. A solution of diethyl azodicarboxylate (5.02 mL, 32.0 mmol) in THF (150 mL) was then slowly added over a period of 30 minutes. The reaction mixture was stirred for 1 h at 0° C. After addition of water (500 mL), the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine and dried over sodium sulfate. The solvent was removed in vacuo and the product purified via silica gel flash chromatography (ethyl acetate/hexane (v/v)=1:6). The product was obtained as a white-yellow powder in a yield of 1.96 g (8.0 mmol, 50%). 1H NMR (300 MHz, CDCl3) δ 1.00 (t, 3H), 1.73 (m, 2H), 2.88 (t, 2H), 5.34 (s, 1H), 6.93 (d, 1H), 7.48 (d, 1H).
Name
1-(2,4-Dihydroxy-3-propylphenyl)-2,2,2-trifluoroethanone oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.82 g
Type
reactant
Reaction Step Two
Name
diethyl azodicarboxylate
Quantity
5.02 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCc1c(OCCCNc2ccc(CC(=O)OC)cc2Cl)ccc2c(C(F)(F)F)noc12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol
Reactant of Route 2
7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol
Reactant of Route 3
7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol
Reactant of Route 4
7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol
Reactant of Route 5
7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol
Reactant of Route 6
7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.